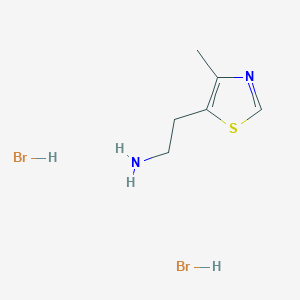

2-(4-甲基噻唑-5-基)乙胺二氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest due to their biological activity. For instance, the synthesis of 2-(4-azulenyl)ethanamine derivatives involves the action of methyleneammonium salts on sodium 4-methylazulenide and related compounds . Another synthesis method for 2-aminothiazole derivatives is described, starting from 2,4-dibromo-3-oxoglutarate reacting with thiourea . These methods highlight the versatility of thiazole chemistry and the potential approaches that might be applicable to synthesize the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques. For example, the 2-(4-azulenyl)ethanamine derivatives were characterized by UV, IR, 1H NMR, 13C NMR, and MS data . Similarly, the crystal structure determination of a 2-iminoethanoate derivative provides insights into the structural aspects of thiazole compounds . These studies suggest that similar techniques could be used to analyze the molecular structure of "2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide".

Chemical Reactions Analysis

The reactivity of thiazole derivatives with other chemicals is also documented. For instance, the reaction of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones forms azomethines, which can be further reduced to secondary amines . This indicates that thiazole derivatives can participate in condensation reactions and can be transformed into various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from their synthesis and molecular structure. The spectroscopic data provide information about the functional groups present and their electronic environment . Theoretical studies, such as Density Functional Theory (DFT), can predict properties like ionization potential, electron affinity, and molecular electrostatic potential maps . These studies are essential for understanding the behavior of thiazole compounds under different conditions and can be applied to "2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide".

Case Studies

The papers provided do not include case studies directly related to "2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide". However, the antimicrobial activity of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives has been studied, indicating the potential for thiazole derivatives to be used in medical applications . This suggests that similar studies could be conducted on "2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide" to explore its biological activities.

科学研究应用

抗病毒活性:

- Rashdan等人(2021年)的一项研究描述了与2-(4-甲基噻唑-5-基)乙胺相关的化合物针对COVID-19的潜在抗病毒活性。这些化合物对COVID-19主要蛋白酶表现出良好的对接评分。

抗菌活性:

- Kumbhare等人(2013年)合成了2-(4-甲基噻唑-5-基)乙胺的衍生物,并评估了它们的体外抗菌活性,显示出对革兰氏阳性和革兰氏阴性菌的有效性。

免疫抑制和免疫刺激特性:

- Abdel-Aziz等人(2011年)对相关化合物的研究发现,它们是针对巨噬细胞和T淋巴细胞的有效免疫抑制剂,并且还对各种癌细胞表现出显着的细胞毒性。

酶抑制:

- Kurokawa(1983年)对2-(4-氮杂菲)乙胺衍生物(生物活性胺的类似物)的研究表明,它们在体外抑制环AMP-磷酸二酯酶。

DNA结合和核酸酶活性:

- Kumar等人(2012年)合成了具有与2-(4-甲基噻唑-5-基)乙胺相似的配体的Cu(II)配合物,显示出良好的DNA结合倾向并表现出DNA切割活性。

抗菌和抗疟疾活性:

- Vekariya等人(2017年)合成了咪唑并[2,1-b]噻唑衍生物,包括与2-(4-甲基噻唑-5-基)乙胺相关的化合物,显示出良好的抗菌活性,一些类似物表现出抗疟疾活性。

药理学评估:

- Szulczyk等人(2019年)对2-(1H-吲哚-3-基)乙硫脲衍生物(与2-(4-甲基噻唑-5-基)乙胺相关)的研究评估了它们在各种受体上的结合亲和力和功能活性,显示出对中枢神经系统药理活性的潜力。

属性

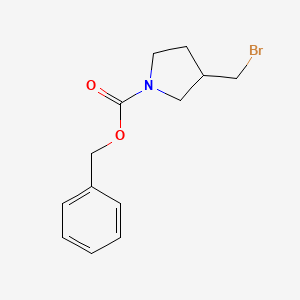

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2BrH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLGVMDJEVAZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)